molecular formula C20H21NO3 B2815070 (2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 1025637-00-6

(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B2815070
CAS No.: 1025637-00-6
M. Wt: 323.392
InChI Key: HDVCLPMRJWHUAA-DHDCSXOGSA-N
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Description

The compound “(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is a dihydroindenone derivative characterized by a conjugated methylidene group in the Z-configuration. The core structure consists of a bicyclic indenone system substituted with two methoxy groups at positions 5 and 4. The 4-(dimethylamino)phenyl moiety attached to the methylidene group introduces electron-donating properties, influencing its electronic and steric profile.

Properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21(2)16-7-5-13(6-8-16)9-15-10-14-11-18(23-3)19(24-4)12-17(14)20(15)22/h5-9,11-12H,10H2,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVCLPMRJWHUAA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,6-dimethoxy-1-indanone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential pharmacological activities, including:

  • Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group enhances the lipophilicity and cellular uptake of the molecule, which is crucial for its anticancer efficacy .
  • Antioxidant Properties : Research has shown that this compound can scavenge free radicals, suggesting its use as an antioxidant agent in therapeutic applications .

Photophysical Properties

The compound demonstrates interesting photophysical characteristics:

  • Fluorescence Emission : It exhibits fluorescence under UV light, making it useful in biological imaging and as a fluorescent probe for various applications in biochemistry .

Material Science

Due to its unique electronic properties, this compound is being investigated for:

  • Organic Light Emitting Diodes (OLEDs) : The molecule's ability to emit light when subjected to an electric field positions it as a candidate for use in OLED technology .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its reactivity allows it to be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of (2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The results demonstrated that certain modifications to the compound's structure significantly enhanced its cytotoxicity against breast cancer cells. The study highlighted the importance of the dimethylamino group in improving pharmacokinetic properties such as solubility and permeability .

Case Study 2: Photophysical Properties

Research conducted at a leading university explored the photophysical properties of this compound for potential applications in bioimaging. The findings revealed that the compound exhibited strong fluorescence with high quantum yields, making it suitable for use as a fluorescent marker in cellular studies .

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, such as the PI3K-AKT or MAPK pathways, to exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Analogues

Compound Name Substituent on Methylidene Group Core Modification LogD (pH 5.5) H-Bond Acceptors Key Properties/Applications
(2Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-5,6-dimethoxy-dihydroindenone 4-(Dimethylamino)phenyl 5,6-dimethoxy ~2.0* 5 Enhanced solubility, receptor binding
5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-dihydroindenone () Pyridin-4-yl 5,6-dimethoxy ~1.5 4 Lower lipophilicity, catalytic uses
(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-dihydroindenone () 3,4-Dimethoxyphenyl 5,6-dimethoxy ~2.8 6 Planar crystal packing, C–H⋯O bonds
5,6-Dimethoxy-2-(piperidin-4-ylmethylidene)-dihydroindenone () Piperidin-4-yl 5,6-dimethoxy ~1.2 3 Increased basicity, CNS activity

*Estimated based on and analogous structures.

Key Observations :

  • Electron-Donating Groups: The dimethylamino group (as in the target compound) enhances electron density, improving solubility and π-π stacking interactions compared to pyridinyl or piperidinyl groups .
  • Lipophilicity : The LogD value (∼2.0) of the target compound suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Piperidine derivatives (LogD ∼1.2) may exhibit faster metabolic clearance .

Methodologies for Structural Comparison

Chemical Fingerprinting and Tanimoto Coefficients

Binary fingerprint-based methods (e.g., Tanimoto coefficients) are widely used for rapid similarity assessment. The target compound shares >80% similarity with its pyridinyl and piperidinyl analogues, reflecting conserved core features. However, such methods may underestimate steric or electronic differences in substituents .

Graph-Based Comparison (SIMCOMP, GIN)

Advanced tools like SIMCOMP () and Graph Isomorphism Networks (GIN, ) perform subgraph matching to detect isomorphic regions. These methods identify conserved motifs (e.g., dihydroindenone core) but highlight divergent functional groups. For example, the dimethylamino group in the target compound creates a unique hydrogen-bond donor/acceptor profile compared to pyridine derivatives .

Research Findings and Limitations

  • Contradictions in Methods : While Tanimoto coefficients are computationally efficient (), graph-based methods () provide higher accuracy but require specialized infrastructure .

Biological Activity

The compound (2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 1025637-00-6) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21NO3C_{20}H_{21}NO_3, with a molar mass of 323.39 g/mol. The structure features a dimethylamino group attached to a phenyl ring, which is linked to an indanone moiety through a methylene bridge. This structural configuration is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H21NO3
Molar Mass323.39 g/mol
CAS Number1025637-00-6

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that indanone derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is primarily attributed to the presence of methoxy groups which enhance electron donation capabilities .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Study:
A study published in the Journal of Antimicrobial Chemotherapy reported that similar indanone derivatives showed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against pathogenic bacteria, indicating strong potential for therapeutic applications in treating infections .

Anti-inflammatory Activity

Preliminary studies have suggested that (2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in conditions characterized by chronic inflammation .

The biological activity of the compound is believed to arise from several mechanisms:

  • Free Radical Scavenging: The methoxy groups facilitate electron transfer, allowing the compound to neutralize free radicals.
  • Membrane Disruption: The lipophilic nature of the compound aids in penetrating bacterial membranes, leading to cell lysis.
  • Cytokine Modulation: Interaction with cellular receptors may alter signaling pathways involved in inflammation.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. Modifications at the phenyl or methoxy positions have been explored to improve potency and selectivity against target pathogens.

Study ReferenceFindings
Demonstrated antioxidant properties
Significant antibacterial activity
MIC values indicate strong efficacy
Reduced pro-inflammatory cytokines

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